molecular formula C8H8Br2N4O6S B1527150 5-Bromo-4(3H)-pyrimidinone hemisulfate CAS No. 97234-97-4

5-Bromo-4(3H)-pyrimidinone hemisulfate

Cat. No.: B1527150
CAS No.: 97234-97-4
M. Wt: 448.05 g/mol
InChI Key: RPCRMCXPPVJQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4(3H)-pyrimidinone hemisulfate is a useful research compound. Its molecular formula is C8H8Br2N4O6S and its molecular weight is 448.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Bromo-4(3H)-pyrimidinone hemisulfate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

5-Bromo-4(3H)-pyrimidinone is a pyrimidine derivative characterized by the presence of a bromine atom at the 5-position. Its structural features contribute to its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

The biological activities of this compound have been explored in several studies, revealing its potential as an inhibitor for various enzymes and its role in anti-infective therapies.

1. Enzyme Inhibition

Research indicates that 5-bromopyrimidinones can act as potent inhibitors of phosphodiesterase type 5 (PDE5). A study identified a derivative with an IC50 value of 1.7 nM, showcasing significant inhibition potential against PDE5, which is crucial in treating erectile dysfunction and pulmonary hypertension .

2. Antimicrobial Activity

Pyrimidine derivatives, including 5-Bromo-4(3H)-pyrimidinone, have demonstrated antimicrobial properties. A recent investigation highlighted their effectiveness against various bacterial strains, with specific compounds showing inhibition zones comparable to standard antibiotics .

The mechanism by which 5-Bromo-4(3H)-pyrimidinone exerts its biological effects primarily involves:

  • Binding Affinity : The compound's structural characteristics allow it to bind effectively to the active sites of target enzymes, inhibiting their activity.
  • Redox Reactions : The presence of the bromine atom may facilitate redox reactions that enhance its biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Modifications at specific positions on the pyrimidine ring can significantly influence its biological properties:

PositionModificationEffect on Activity
5BromineIncreases enzyme inhibition
6IsopropylEnhances PDE5 inhibition
2'PropoxyImproves binding affinity

Case Study 1: PDE5 Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 5-bromopyrimidinones and evaluated their inhibitory effects on PDE5. The most potent compound exhibited an IC50 value of 1.7 nM, demonstrating significant promise for therapeutic applications in erectile dysfunction .

Case Study 2: Antimicrobial Efficacy

A study published in Pharmaceutical Biology assessed the antimicrobial activity of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Compounds derived from 5-Bromo-4(3H)-pyrimidinone showed notable inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Properties

IUPAC Name

5-bromo-1H-pyrimidin-6-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H3BrN2O.H2O4S/c2*5-3-1-6-2-7-4(3)8;1-5(2,3)4/h2*1-2H,(H,6,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCRMCXPPVJQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)Br.C1=C(C(=O)NC=N1)Br.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718276
Record name Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97234-97-4
Record name Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4(3H)-pyrimidinone hemisulfate
Reactant of Route 2
5-Bromo-4(3H)-pyrimidinone hemisulfate
Reactant of Route 3
Reactant of Route 3
5-Bromo-4(3H)-pyrimidinone hemisulfate
Reactant of Route 4
5-Bromo-4(3H)-pyrimidinone hemisulfate
Reactant of Route 5
5-Bromo-4(3H)-pyrimidinone hemisulfate
Reactant of Route 6
5-Bromo-4(3H)-pyrimidinone hemisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.